N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-10-15(26-20-19-10)16(22)21(9-11-5-4-8-24-11)17-18-14-12(23-2)6-3-7-13(14)25-17/h3,6-7,11H,4-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFLNCBYXIZJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Methoxy-1,3-Benzothiazol-2-Amine
Route : Cyclization of 2-amino-4-methoxyphenyl thioamide.
Procedure :
- Thioamide Formation : Treat 2-amino-4-methoxyphenylacetamide with Lawesson’s reagent in dry toluene under reflux for 6–8 hours.
- Cyclization : Heat the thioamide intermediate at 120–140°C in the presence of anhydrous potassium carbonate to form the benzothiazole ring.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Lawesson’s reagent, toluene, reflux | 75–80% |
| 2 | K₂CO₃, 140°C, 4 h | 65–70% |
Alkylation with (Oxolan-2-yl)Methyl Group
Route : Mitsunobu reaction for selective N-alkylation.
Procedure :
- React 4-methoxy-1,3-benzothiazol-2-amine with (oxolan-2-yl)methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–5°C.
Optimization :
- Lower temperatures minimize side products (e.g., dialkylation).
- Yield : 60–65% after column purification.
Synthesis of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid
Hurd-Mory Cyclization for Thiadiazole Core
Route : Reaction of methylhydrazine with thiocyanate derivatives.
Procedure :
- Thiocyanate Preparation : Treat cyanoacetic acid with thiophosgene in dichloromethane to form 2-cyanoacetyl thiocyanate.
- Cyclization : React 2-cyanoacetyl thiocyanate with methylhydrazine in ethanol under reflux for 12 hours to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
Key Parameters :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Yield | 50–55% |
Alternative Route: Oxidative Cyclization
Procedure :
- Treat methyl thiosemicarbazide with oxalyl chloride in phosphoryl chloride (POCl₃) at 0°C, followed by hydrolysis with aqueous LiOH.
Advantage : Higher purity (≥90% by HPLC).
Yield : 58–62%.
Amide Bond Formation
Acid Chloride Method
Procedure :
- Convert 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane.
- React the acid chloride with N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]amine in the presence of triethylamine (TEA) as a base.
Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C → RT |
| Yield | 70–75% |
Coupling Reagent Approach
Procedure :
Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF to activate the carboxylic acid, followed by amine addition.
Advantage : Avoids moisture-sensitive steps.
Yield : 68–72%.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Key Challenges |
|---|---|---|---|
| Acid Chloride | 3 | ~50% | Moisture sensitivity |
| Coupling Reagents | 3 | ~55% | Cost of reagents |
| One-Pot Cyclization/Coupling | 2 | 45–50% | Optimization complexity |
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while nucleophilic substitution can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in anticancer studies. Its structural components suggest a mechanism that may inhibit cancer cell proliferation through various pathways.
Case Studies and Findings
- In Vitro Studies : Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds similar to N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide have demonstrated effective inhibition of growth in glioblastoma and other malignancies .
- Mechanistic Insights : The compound's ability to interact with DNA synthesis pathways has been explored. In particular, its potential to inhibit thymidylate synthase (an enzyme critical for DNA replication) suggests that it could be effective against rapidly dividing cancer cells .
Antimicrobial Applications
Beyond its anticancer properties, the compound also exhibits antimicrobial activity, making it a candidate for further investigation in treating infections.
Research Evidence
- Broad-Spectrum Activity : Studies have indicated that similar thiadiazole derivatives possess antibacterial and antifungal properties. These compounds have been tested against various microbial strains, showing moderate to high efficacy .
- Mechanisms of Action : The lipophilicity of the compound allows for effective cell membrane penetration, which enhances its bioavailability and therapeutic efficacy against microbial pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Key Structural Features
| Feature | Description |
|---|---|
| Benzothiazole Ring | Enhances biological activity by facilitating interactions with biological targets. |
| Thiadiazole Moiety | Contributes to the compound's ability to inhibit enzymes involved in DNA synthesis. |
| Oxolane Substituent | Increases solubility and enhances cellular uptake. |
Mechanism of Action
The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Core Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
- Core Heterocycles: The target’s 1,2,3-thiadiazole core distinguishes it from thiazole- or triazole-based analogs (e.g., Z12, ).
- The (oxolan-2-yl)methyl group likely improves solubility, analogous to oxolane-containing compounds in , which balance hydrophobicity for membrane penetration .
- Biological Activity Gaps: Unlike the anticancer thiazole derivatives in , the target’s activity remains uncharacterized.
Structure-Activity Relationship (SAR) Considerations
- Methoxy Positioning: The 4-methoxy group on the benzothiazole may mimic electron-donating substituents in ’s active compounds (e.g., 4-methylphenyl), which enhance cytotoxicity .
- Oxolane vs. Aryl Groups: Replacing aryl substituents (e.g., Z12’s trifluoromethyltriazole) with oxolane could reduce steric hindrance, improving binding to polar active sites .
- Thiadiazole vs. Triazole Cores: The thiadiazole’s sulfur atoms may confer stronger hydrogen-bonding capacity than triazoles, as seen in ’s sulfonyl-containing triazoles .
Biological Activity
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, highlighting its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, thiadiazole ring, and an oxolane substituent. Its molecular formula is with a molecular weight of approximately 342.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the thiadiazole ring followed by the introduction of the benzothiazole and oxolane moieties. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds derived from thiadiazoles were evaluated against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Some derivatives showed IC50 values in the low micromolar range, indicating potent cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 |
| 4y | A549 | 0.034 ± 0.008 |
These results suggest that the compound could selectively inhibit cancer cell proliferation while having reduced effects on non-cancerous cells like NIH3T3 fibroblasts .
The mechanism by which these compounds exert their anticancer effects may involve:
- Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.
- Aromatase Inhibition : Some derivatives have shown aromatase inhibitory activity which is crucial for estrogen-dependent tumors .
Other Biological Activities
Beyond anticancer properties, related compounds have demonstrated various biological activities:
- Antimicrobial Effects : Thiadiazole derivatives have shown efficacy against bacterial strains and fungi.
- Anti-inflammatory Properties : Some studies indicate that these compounds can modulate inflammatory pathways.
Case Studies
Several case studies highlight the therapeutic potential of this class of compounds:
- Study on Thiadiazole Derivatives : A study published in Acta Pharmaceutica assessed the anticancer activity of several thiadiazole derivatives against MCF-7 and A549 cells. The most active compounds were identified based on their IC50 values and selectivity towards cancer cells .
- Clinical Relevance : Research into the pharmacokinetics and toxicity profiles is ongoing to evaluate the clinical applicability of these compounds in oncology.
Q & A
Q. What are the key steps for synthesizing N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide?
The synthesis typically involves:
- Thiadiazole ring formation : Reacting α-haloketones with thiourea under acidic/basic conditions to form the 1,2,3-thiadiazole core .
- Coupling reactions : Using chloroacetyl chloride or similar reagents to link the benzothiazole and oxolane moieties to the thiadiazole ring. Solvents like dioxane or ethanol and catalysts (e.g., triethylamine) are critical for yield optimization .
- Purification : Column chromatography or recrystallization (ethanol-DMF mixtures) ensures high purity .
Q. How is the compound characterized to confirm structural integrity?
Standard methods include:
- Spectroscopy : ¹H/¹³C NMR to verify proton/carbon environments and IR to identify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
- Elemental analysis : Comparing experimental vs. calculated C/H/N/S content to confirm purity .
- Mass spectrometry : High-resolution MS for molecular weight validation .
Q. What structural features influence its reactivity?
- The 1,2,3-thiadiazole ring is electron-deficient, enabling nucleophilic substitution at the 5-position .
- The 4-methoxybenzothiazole group provides steric bulk and electron-donating effects, modulating reaction rates .
- The oxolane (tetrahydrofuran) moiety enhances solubility in polar solvents, affecting reaction kinetics .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in derivatization?
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
- Temperature control : Reactions involving chloroacetyl chloride require 20–25°C to avoid side products .
- Catalyst use : Triethylamine or palladium catalysts accelerate coupling steps; inert atmospheres (N₂/Ar) prevent oxidation .
Q. What strategies resolve contradictions between computational and experimental data (e.g., elemental analysis)?
- Replicate synthesis : Ensure purity via repeated recrystallization or chromatography .
- Advanced analytics : Use X-ray crystallography to resolve ambiguities in NMR assignments .
- DFT calculations : Compare optimized geometries with experimental bond lengths/angles to identify discrepancies .
Q. How is the compound evaluated for biological activity, and what are key assay design considerations?
- In vitro screening : Test against cancer cell lines (e.g., NCI-60 panel) using MTT assays; IC₅₀ values highlight selectivity (e.g., melanoma/breast cancer) .
- Enzyme inhibition : Measure binding affinity (Kᵢ) to target enzymes (e.g., kinases) via fluorescence polarization .
- Control experiments : Include positive controls (e.g., doxorubicin) and validate results across multiple replicates .
Q. What reaction mechanisms govern its participation in nucleophilic substitutions or cross-coupling reactions?
- Nucleophilic aromatic substitution : The thiadiazole’s C5 position reacts with amines/thiols via a two-step addition-elimination pathway .
- Suzuki-Miyaura coupling : Palladium catalysts enable aryl boronic acid coupling at the benzothiazole ring’s methoxy-substituted position .
- Acid/base sensitivity : The oxolane group’s ether linkage is prone to cleavage under strong acidic conditions, requiring pH monitoring .
Methodological Insights
Q. How are intermolecular interactions (e.g., hydrogen bonding) analyzed in crystallographic studies?
- X-ray diffraction : Resolve weak C–H⋯N/O interactions and π-π stacking using software like SHELX .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., O⋯H vs. S⋯H) to predict packing efficiency .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : SwissADME or ADMETLab estimate logP, bioavailability, and CYP450 interactions .
- Molecular docking (AutoDock Vina) : Simulate binding to therapeutic targets (e.g., EGFR kinase) using PDB structures .
Q. How are synthetic byproducts or degradation products identified during scale-up?
- HPLC-MS/MS : Monitor reaction progress and detect low-abundance impurities .
- Stability studies : Accelerated degradation under heat/light (ICH guidelines) identifies vulnerable functional groups (e.g., oxolane ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
